

Unveiling Fingolimod Impurity 46: A Technical Guide to its Structure, Identification, and Synthesis

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Compound of Interest

Compound Name: 2-(4-Octylphenyl)ethanol

Cat. No.: B019509

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Introduction

Fingolimod (Gilenya®), a sphingosine-1-phosphate receptor modulator, is a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis. As with any pharmaceutical active ingredient, controlling impurities is of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth exploration of a specific process-related impurity, Fingolimod Impurity 46, which has been identified as **2-(4-octylphenyl)ethanol**. This document will detail its chemical structure, methods for its identification and characterization, and its relationship to the Fingolimod synthesis pathway. All quantitative data is presented in structured tables, and experimental workflows are accompanied by detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Structure and Identification of Fingolimod Impurity 46

Fingolimod Impurity 46 is identified as **2-(4-octylphenyl)ethanol**. This compound is a known precursor or intermediate in several synthetic routes to Fingolimod.^{[1][2][3]} Its presence in the final drug substance is typically due to incomplete reaction or carry-over from the manufacturing process.

Table 1: Chemical Identification of Fingolimod Impurity 46

Parameter	Value	Reference
Systematic (IUPAC) Name	2-(4-octylphenyl)ethanol	
CAS Number	162358-05-6	
Molecular Formula	C ₁₆ H ₂₆ O	
Molecular Weight	234.38 g/mol	

Spectroscopic Data

Precise identification and characterization of impurities rely on spectroscopic techniques. While a comprehensive public database of the spectra for this specific impurity is not readily available, typical expected spectral data based on its structure are outlined below.

Table 2: Expected Spectroscopic Data for **2-(4-octylphenyl)ethanol**

Technique	Expected Data
^1H NMR	Signals corresponding to aromatic protons (typically in the δ 7.0-7.3 ppm range), a triplet for the CH_2 group adjacent to the hydroxyl, a triplet for the benzylic CH_2 group, and signals for the aliphatic octyl chain.
^{13}C NMR	Aromatic carbon signals (around δ 128-140 ppm), a signal for the carbon bearing the hydroxyl group (around δ 63 ppm), a benzylic carbon signal (around δ 39 ppm), and a series of signals for the carbons of the octyl chain.
Mass Spectrometry (EI)	A molecular ion peak (M^+) at m/z 234. The fragmentation pattern would likely show a prominent peak from the loss of a water molecule ($\text{M}-18$) at m/z 216, and a base peak corresponding to the stable benzylic cation formed by cleavage of the C-C bond beta to the aromatic ring. [4] [5] [6] [7]

Analytical Methodologies for Identification and Quantification

The detection and quantification of **2-(4-octylphenyl)ethanol** in Fingolimod drug substance can be achieved using high-performance liquid chromatography (HPLC), a technique widely employed for analyzing Fingolimod and its related substances.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol: Reversed-Phase HPLC

The following is a representative HPLC method suitable for the separation and quantification of **2-(4-octylphenyl)ethanol** from Fingolimod.

Table 3: HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	A time-based gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) would be employed to ensure separation of the more polar Fingolimod from the less polar 2-(4-octylphenyl)ethanol.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	10 µL

Sample Preparation:

- **Standard Solution:** Prepare a stock solution of **2-(4-octylphenyl)ethanol** reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by serial dilution to construct a calibration curve.
- **Sample Solution:** Accurately weigh and dissolve the Fingolimod drug substance in the diluent to a known concentration.

Analysis:

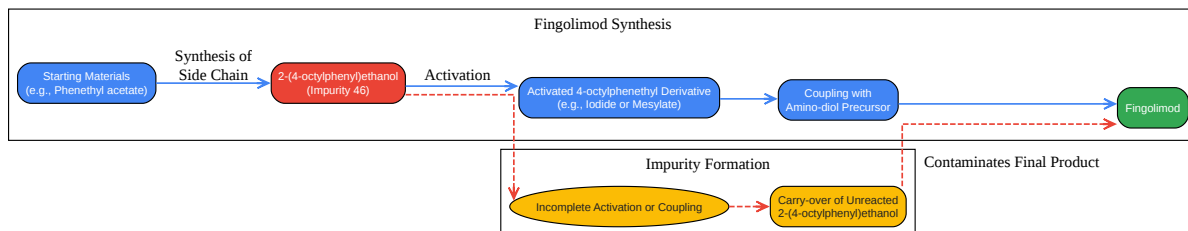
Inject the standard and sample solutions into the HPLC system. The retention time of **2-(4-octylphenyl)ethanol** will be longer than that of Fingolimod due to its higher hydrophobicity. Quantification is achieved by comparing the peak area of the impurity in the sample chromatogram to the calibration curve generated from the reference standards.

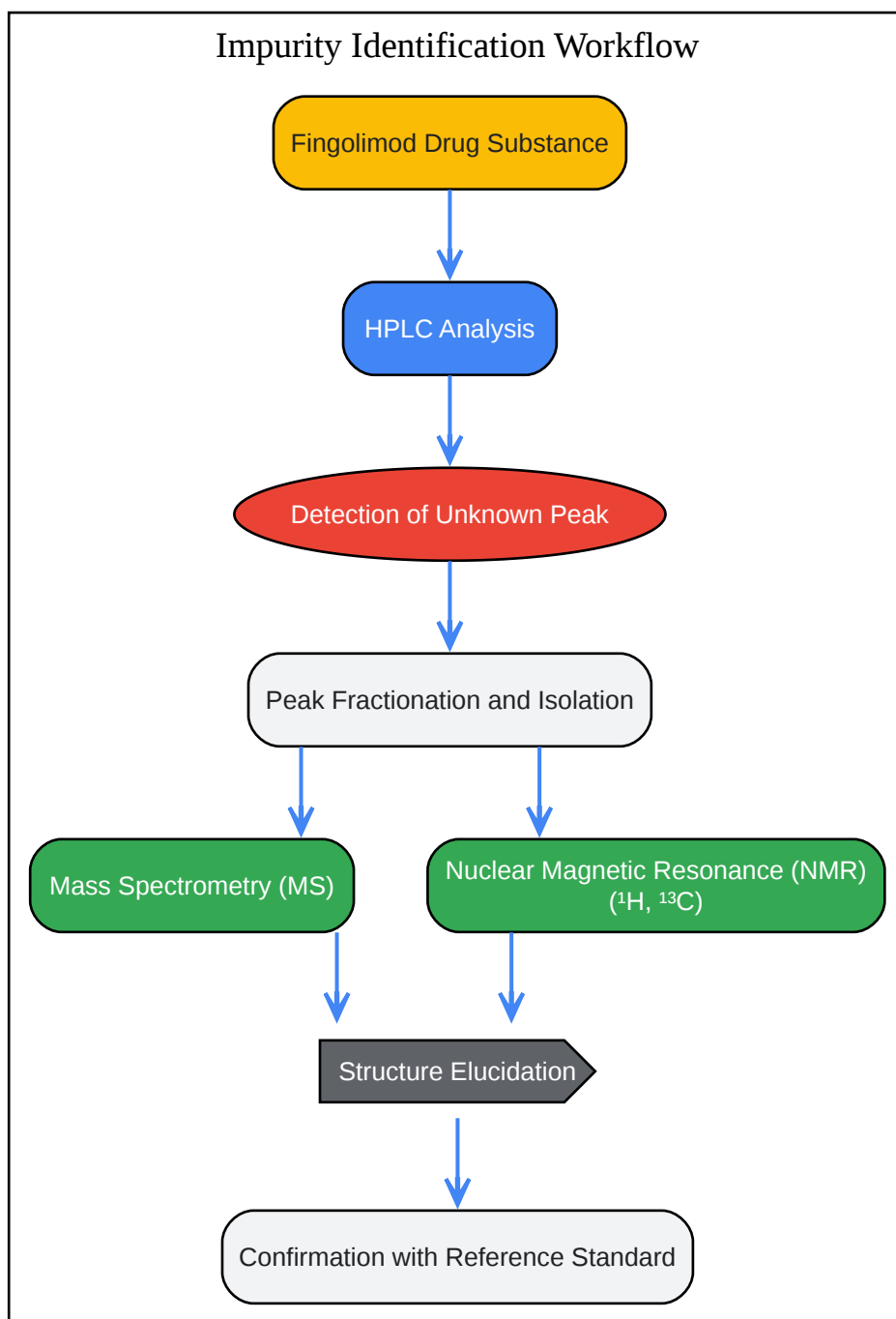
Formation Pathway and Relationship to Fingolimod Synthesis

2-(4-octylphenyl)ethanol is a key starting material or intermediate in several reported synthetic routes for Fingolimod.^{[1][2][3]} Its presence as an impurity is a direct consequence of the synthetic process.

One common synthetic strategy involves the preparation of the 4-octylphenethyl side chain, which is then coupled with a serine-like precursor to form the final Fingolimod structure. **2-(4-octylphenyl)ethanol** is a central molecule in the synthesis of this side chain.

The following diagram illustrates a simplified synthetic pathway highlighting the role of **2-(4-octylphenyl)ethanol** and its potential to be carried over as an impurity.





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